molecular formula C15H16N5NaO6S2 B1668873 Cefpodoxime sodium CAS No. 82619-04-3

Cefpodoxime sodium

Katalognummer B1668873
CAS-Nummer: 82619-04-3
Molekulargewicht: 449.4 g/mol
InChI-Schlüssel: JNMXSNGAMPXCDR-XYNKDNFRSA-M
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Cefpodoxime is a third-generation cephalosporin antibiotic that is used to treat infections caused by bacteria. This includes infections of the sinus, throat, ear, skin, bladder, or lungs. Cefpodoxime is also used to treat gonorrhea .


Synthesis Analysis

Cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime . Preparation of cefpodoxime proxetil microparticle has been achieved using high-speed homogenization. Polymers (methylcellulose, sodium alginate, and chitosan) were precipitated on the surface of cefpodoxime proxetil using sodium citrate and calcium chloride as salting-out agents .


Molecular Structure Analysis

The molecular formula of Cefpodoxime sodium is C15H16N5NaO6S2. Its average molecular weight is 449.43 and its monoisotopic mass is 449.04396988 .


Chemical Reactions Analysis

Cefpodoxime proxetil is a prodrug which is absorbed and de-esterified by the intestinal mucosa to Cefpodoxime .


Physical And Chemical Properties Analysis

Cefpodoxime sodium has a water solubility of 0.228 mg/mL. It has a logP value of 0.8 and a logS value of -3.3. Its pKa values are 3.22 (strongest acidic) and 4.16 (strongest basic). It has a physiological charge of -1. It has 9 hydrogen acceptor counts and 2 hydrogen donor counts. Its polar surface area is 159.27 Å2 and it has 7 rotatable bond counts .

Wissenschaftliche Forschungsanwendungen

1. Formulation and Characterization of Dispersible Tablets of Cefpodoxime Proxetil

  • Methods of Application : The formulations were prepared by direct compression method. The bitter taste of the model drug was masked by the addition of flavors and sweeteners to make it pleasant for pediatric patients upon oral administration .
  • Results or Outcomes : The study showed that formulation containing Croscarmellose sodium (CCS) as superdisintegrants furnished the best results. Formulation F5 showed maximum (99.6%) drug release within 30 minutes which is a prerequisite for dispersible tablets .

2. Enhancement of Bioavailability of Cefpodoxime Proxetil Using Different Polymeric Microparticles

  • Methods of Application : Polymers (methylcellulose, sodium alginate, and chitosan) were precipitated on the surface of Cefpodoxime Proxetil using sodium citrate and calcium chloride as salting-out agents .
  • Results or Outcomes : The dissolution studies demonstrate a marked increase in the dissolution rate in comparison with the pure drug. The considerable improvement in the dissolution rate of Cefpodoxime Proxetil from optimized microparticle was attributed to the wetting effect of polymers, altered surface morphology, and micronization of drug particles .

3. Oxime-based Cephalosporins

  • Summary of Application : Oxime-based cephalosporins, including cefpodoxime, are widely used drugs against bacterial infections . They have emerged as an important class of drugs with improved efficacy and a broad spectrum of anti-microbial activity against Gram-positive and Gram-negative pathogens .
  • Methods of Application : The synthesis and pharmacokinetics of these drugs are complex and involve various chemical reactions .
  • Results or Outcomes : Among the several oxime-based derivatives, cefuroxime, ceftizoxime, cefpodoxime, and cefmenoxime are FDA-approved oxime-based antibiotics .

4. Pharmacokinetic Assessment of Cefpodoxime Proxetil in Diabetic Rats

  • Summary of Application : The study was planned to evaluate the effect of diabetes on the pharmacokinetic (PK) profile of cefpodoxime, a widely prescribed oral antibiotic .
  • Methods of Application : PK profile of cefpodoxime was assessed after oral administration of cefpodoxime proxetil and intravenous administration of cefpodoxime sodium in normal and streptozotocin-induced diabetic rats .
  • Results or Outcomes : In diabetic rats, there was a significant decrease in maximum concentration (Cmax) and area under the curve (AUC) of cefpodoxime by both oral and intravenous route, which was attributed to augmented clearance of cefpodoxime .

5. Comparison of Cefpodoxime vs. Oral Cefuroxime for Urinary Tract Infections

  • Summary of Application : The study compared the efficacy and safety of Cefpodoxime and Cefuroxime, both oral cephalosporins, for the treatment of urinary tract infections (UTIs) .
  • Methods of Application : A retrospective evaluation was conducted among adult patients who received Cefpodoxime or oral Cefuroxime for ≥48 hours for UTI treatment between January 2013 and July 2018 .
  • Results or Outcomes : The rate of subsequent UTI for Cefpodoxime vs. Cefuroxime was 18% vs. 16%, respectively. The study found no differences in efficacy or safety between the two agents for UTI treatment .

6. Clinical Efficacy of Cefpodoxime in Respiratory Tract Infection

  • Summary of Application : The study evaluated the clinical efficacy of Cefpodoxime in treating respiratory tract infections .
  • Methods of Application : The study involved in vitro studies and clinical trials .
  • Results or Outcomes : Data from in vitro studies show that Cefpodoxime has good activity against the main respiratory tract pathogens. Clinical studies confirm the efficacy of Cefpodoxime in Acute Otitis Media (AOM), sinusitis, and tonsillopharyngitis .

Safety And Hazards

Cefpodoxime may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause severe stomach pain, diarrhea that is watery or bloody (even if it occurs months after your last dose), fever, chills, sore throat, mouth sores, swollen glands, joint pain, or not feeling well .

Eigenschaften

IUPAC Name

sodium;(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNMXSNGAMPXCDR-XYNKDNFRSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N\OC)/C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N5NaO6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00904599
Record name cefpodoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cefpodoxime sodium

CAS RN

82619-04-3
Record name Cefpodoxime sodium
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082619043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name cefpodoxime sodium
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00904599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CEFPODOXIME SODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3ULP5169B3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cefpodoxime sodium
Reactant of Route 2
Reactant of Route 2
Cefpodoxime sodium
Reactant of Route 3
Cefpodoxime sodium
Reactant of Route 4
Cefpodoxime sodium
Reactant of Route 5
Reactant of Route 5
Cefpodoxime sodium
Reactant of Route 6
Reactant of Route 6
Cefpodoxime sodium

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.